Benzoic acid, 2-arsenoso-
Description
Benzoic acid, 2-arsenoso- (CAS: Not explicitly listed in provided evidence), is a substituted benzoic acid derivative where an arsenoso group (-AsO) is attached at the ortho position of the benzene ring.
Properties
CAS No. |
50722-40-2 |
|---|---|
Molecular Formula |
C7H5AsO3 |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
2-arsorosobenzoic acid |
InChI |
InChI=1S/C7H5AsO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10) |
InChI Key |
XYXJKERASGHYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[As]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-arsenoso- typically involves the introduction of an arsenoso group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trioxide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of benzoic acid, 2-arsenoso- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-arsenoso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing derivatives.
Reduction: Reduction reactions can convert the arsenoso group to other arsenic-containing functional groups.
Substitution: The arsenoso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction may produce arsenic hydrides.
Scientific Research Applications
Benzoic acid, 2-arsenoso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-arsenoso- involves its interaction with molecular targets such as enzymes and proteins. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Benzoic Acid Derivatives
Key Comparisons :
Chemical Reactivity: 2-Aminobenzoic acid exhibits amphoteric behavior due to the -NH₂ group, enabling participation in hydrogen bonding and coordination chemistry . 2-Methoxybenzoic acid has reduced acidity compared to benzoic acid (pKa ~4.2 vs. 4.19 for benzoic acid) due to electron-donating methoxy group effects .
Toxicity and Safety: Benzoic acid and its derivatives (e.g., 2-aminobenzoic acid) are generally low in acute toxicity (LD₅₀ in mice: ~2–4 g/kg) . Arsenic-containing compounds, however, are highly toxic. For example, inorganic arsenic (As³⁺) has an LD₅₀ of ~15 mg/kg in mice.
Extraction and Solubility: Benzoic acid derivatives with non-polar substituents (e.g., -OCH₃) exhibit higher membrane-phase solubility, leading to rapid extraction rates in emulsion liquid membranes (e.g., 98% extraction in <5 minutes for benzoic acid) .
Biological Activity: 2-Aminobenzoic acid is a precursor to antimalarial drugs and exhibits antioxidant properties . Arsenic derivatives historically treated infections (e.g., Salvarsan for syphilis), but modern use is restricted due to carcinogenicity .
Q & A
Basic Research: What synthetic routes are recommended for preparing 2-arsenoso-benzoic acid, and how can purity be validated?
Methodological Answer:
Synthesis of 2-arsenoso-benzoic acid can be adapted from benzoic acid derivatization strategies. For example, bromobenzene intermediates (via electrophilic substitution) can be functionalized with arsenic-containing groups using Grignard or organometallic reagents . Post-synthesis, purity validation requires:
- Thermogravimetric Analysis (TGA): To assess sublimation enthalpy (ΔsubH) and detect impurities. Values for benzoic acid derivatives range from 86–92 kJ/mol, depending on crystalline structure and measurement techniques (e.g., TG-TS, ME) .
- LC-MS: Quantify trace impurities and confirm molecular weight using platforms optimized for carboxylic acid derivatives .
Advanced Research: How can contradictions in thermodynamic data (e.g., sublimation enthalpy) for arsenic-modified benzoic acid derivatives be resolved?
Methodological Answer:
Discrepancies in thermodynamic parameters often arise from variations in experimental conditions (e.g., temperature range, sample preparation). To reconcile
- Multi-Method Validation: Compare results from TGA, Knudsen effusion, and calorimetry. For benzoic acid, ΔsubH values measured via TG-TS (90.9 ± 2.0 kJ/mol) and ME (88.1 ± 0.2 kJ/mol) highlight method-dependent biases .
- Statistical Averaging: Use weighted averages of published ΔsubH values (e.g., 90 ± 4 kJ/mol for benzoic acid) to establish baseline expectations for arsenic derivatives .
Analytical Research: Which advanced techniques are suitable for quantifying 2-arsenoso-benzoic acid in biological or environmental matrices?
Methodological Answer:
- Square-Wave Voltammetry (SWV): Optimized for benzoic acid detection in sunscreen (detection limits: ~0.1 µM). Adaptations for arsenic derivatives may require boron-doped diamond (BDD) electrodes to enhance sensitivity .
- Conductometric Titration: Effective in water-methanol systems to study dissociation constants (pKa) and ionic strength effects, as demonstrated for benzoic acid .
- LC-MS/MS: Enables trace-level quantification and metabolite identification, leveraging protocols for benzoic acid preservatives in food and pharmaceuticals .
Stability Research: How can photochemical degradation pathways of 2-arsenoso-benzoic acid be characterized under varying experimental conditions?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor absorbance shifts to track degradation products. For benzoic acid, λmax at 270 nm changes with pH and substituents .
- Thermodynamic Profiling: Calculate activation energy (Ea) using Arrhenius plots derived from thermal stability data (e.g., ∆G° = 12.5 kJ/mol for benzoic acid dissociation) .
- Mass Spectrometry: Identify arsenic-containing degradation fragments via high-resolution MS, referencing benzoic acid’s fragmentation patterns .
Mechanistic Research: What strategies are effective for studying interactions between 2-arsenoso-benzoic acid and proteins/enzymes?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding constants (Kd) and stoichiometry (n) using protocols validated for benzoic acid’s interaction with serum albumin .
- Molecular Dynamics Simulations: Model arsenic-carboxylic acid interactions using thermodynamic parameters (e.g., ∆H° = 3.8 kJ/mol for benzoic acid dissociation) .
- X-ray Crystallography: Resolve structural changes in enzymes exposed to arsenic derivatives, leveraging benzoic acid co-crystal datasets .
Data Interpretation: How should researchers address variability in dissociation constants (pKa) for 2-arsenoso-benzoic acid across solvents?
Methodological Answer:
- Solvent-Specific Calibration: Use conductometric or potentiometric titration in binary solvent systems (e.g., water-methanol) to account for dielectric constant effects .
- Linear Free Energy Relationships (LFER): Correlate pKa shifts with solvent polarity parameters (e.g., Kamlet-Taft), as done for benzoic acid (pKa = 4.2 in water vs. 10.5 in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
